molecular formula C8H9F2NO B1310940 4-(Difluoromethoxy)-2-methylaniline CAS No. 39211-57-9

4-(Difluoromethoxy)-2-methylaniline

Cat. No. B1310940
CAS RN: 39211-57-9
M. Wt: 173.16 g/mol
InChI Key: PHSXSKMXVMWZLK-UHFFFAOYSA-N
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Description

“4-(Difluoromethoxy)-2-methylaniline” is a chemical compound. However, there is limited information available about this specific compound. It is similar to “4-(Difluoromethoxy)aniline”, which is a fluorinated building block1. Another similar compound is “4-(Difluoromethoxy)benzaldehyde”, which is a p-difluoromethoxy substituted benzaldehyde2.



Synthesis Analysis

There are no specific synthesis methods available for “4-(Difluoromethoxy)-2-methylaniline”. However, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported3. This method might provide some insights into the possible synthesis of “4-(Difluoromethoxy)-2-methylaniline”.



Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)-2-methylaniline” is not readily available. However, the molecular formula of a similar compound, “4-(Difluoromethoxy)aniline”, is F2CHOC6H4NH21. This might provide some insights into the molecular structure of “4-(Difluoromethoxy)-2-methylaniline”.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “4-(Difluoromethoxy)-2-methylaniline”. However, a study on the radical difluoromethoxylation of arenes might provide some insights into the possible chemical reactions involving this compound4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Difluoromethoxy)-2-methylaniline” are not readily available. However, a similar compound, “4-(Difluoromethoxy)aniline”, has a refractive index of n20/D 1.505 (lit.), a boiling point of 231 °C (lit.), and a density of 1.283 g/mL at 25 °C (lit.)1.


Scientific Research Applications

  • Spectroscopy and Vibrational Analysis :

    • Arjunan et al. (2008) conducted a study on Fourier transform infrared (FTIR) and FT-Raman spectral analysis of chloro-methylanilines, which are structurally related to 4-(Difluoromethoxy)-2-methylaniline. This research provides insights into the vibrational modes and molecular structure, essential for understanding the physical and chemical properties of these compounds (Arjunan & Mohan, 2008).
  • Environmental Toxicology :

    • Bundy et al. (2002) investigated the toxicity of halogenated methylanilines, including 2-fluoro-4-methylaniline, to earthworms. This study employed high-resolution nuclear magnetic resonance spectroscopy to detect changes in biochemical profiles, contributing to understanding the environmental impact of such compounds (Bundy et al., 2002).
  • Chemical Synthesis and Characterization :

    • The synthesis and characterization of novel compounds related to 2-chloro-4-methylaniline were described by Topçu et al. (2021). They assessed the antioxidant activities of these compounds, demonstrating their potential utility in mitigating oxidative stress conditions (Topçu et al., 2021).
  • Dielectric Properties in Materials Science :

    • Syrbu et al. (2021) explored the dielectric properties of a system containing N-(4-n-butoxybenzylidene)-4’-methylaniline, which is structurally similar to 4-(Difluoromethoxy)-2-methylaniline. This research aids in understanding the electrical characteristics of such compounds, which is crucial for their application in electronic materials (Syrbu et al., 2021).
  • Molecular Interaction Studies :

    • In a study by Jones et al. (2014), molecular complexes involving 4-iodo-2-methylaniline were investigated. The research showed how molecular disorder and proton transfer in these complexes can turn color on and off, which has implications for the development of molecular sensors and switches (Jones et al., 2014).

Safety And Hazards

Future Directions

The future directions for research on “4-(Difluoromethoxy)-2-methylaniline” are not known. However, the field of directed evolution, which involves the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications, could potentially be applied to this compound6.


Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

4-(difluoromethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXSKMXVMWZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427099
Record name 4-(difluoromethoxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-2-methylaniline

CAS RN

39211-57-9
Record name 4-(difluoromethoxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethoxy)-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Unoh, S Uehara, K Nakahara, H Nobori… - Journal of medicinal …, 2022 - ACS Publications
… and CDI was conducted, giving 5 in 90% yield, and then an alkylation with 5-(bromomethyl)-1,2,3-trifluorobenzene followed by introduction of a 4-difluoromethoxy-2-methylaniline unit, …
Number of citations: 231 pubs.acs.org

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